Cas no 51593-70-5 (1-(2H-Chromen-3-yl)ethanone)

1-(2H-Chromen-3-yl)ethanone is a chromene-derived ketone compound with potential applications in organic synthesis and pharmaceutical research. Its structure features a chromene core substituted with an acetyl group at the 3-position, making it a versatile intermediate for further functionalization. The compound's rigid aromatic framework and reactive carbonyl group enable its use in cyclization reactions, heterocycle formation, and the development of bioactive molecules. Its stability under standard conditions and well-defined reactivity profile make it suitable for controlled synthetic transformations. Researchers may explore its utility in designing novel chromene-based compounds with tailored properties for medicinal or material science applications.
1-(2H-Chromen-3-yl)ethanone structure
1-(2H-Chromen-3-yl)ethanone structure
Product Name:1-(2H-Chromen-3-yl)ethanone
CAS No:51593-70-5
MF:C11H10O2
MW:174.195903301239
MDL:MFCD01662270
CID:1003127
PubChem ID:40067
Update Time:2025-06-11

1-(2H-Chromen-3-yl)ethanone Chemical and Physical Properties

Names and Identifiers

    • 1-(2H-Chromen-3-yl)ethanone
    • 1-(2H-1-Benzopyran-3-yl)ethanone
    • ethanone, 1-(2H-1-benzopyran-3-yl)-
    • CS-0199862
    • 3-ACETYL-2H-CHROME
    • 2H-1-Benzopyran-3-yl methyl ketone
    • 1-(2H-chromen-3-yl)-ethanone
    • 1-(2H-chromen-3-yl)ethan-1-one
    • 3-ACETYL-2H-CHROMENE
    • AS-35538
    • SCHEMBL9058393
    • 51593-70-5
    • BRN 1682021
    • 3-acetylchromene
    • BCA59370
    • EN300-366686
    • A912979
    • Z1198157399
    • DTXSID00199544
    • AKOS002678328
    • 2H-1-BENZOPYRAN, 3-ACETYL-
    • AC-9081
    • Ketone, 2H-1-benzopyran-3-yl methyl
    • MFCD01662270
    • MDL: MFCD01662270
    • Inchi: 1S/C11H10O2/c1-8(12)10-6-9-4-2-3-5-11(9)13-7-10/h2-6H,7H2,1H3
    • InChI Key: SPWAIRGUACCVAD-UHFFFAOYSA-N
    • SMILES: O1C2C=CC=CC=2C=C(C(C)=O)C1

Computed Properties

  • Exact Mass: 174.0681
  • Monoisotopic Mass: 174.068079557g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 243
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.7
  • Topological Polar Surface Area: 26.3Ų

Experimental Properties

  • Color/Form: Solid
  • Density: 1.0844 (rough estimate)
  • Boiling Point: 265.17°C (rough estimate)
  • Refractive Index: 1.5250 (estimate)
  • PSA: 26.3

1-(2H-Chromen-3-yl)ethanone Security Information

1-(2H-Chromen-3-yl)ethanone Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
AstaTech
50454-1/G
3-ACETYL-2H-CHROME
51593-70-5 97%
1g
$115 2023-09-17
AstaTech
50454-5/G
3-ACETYL-2H-CHROME
51593-70-5 97%
5g
$319 2023-09-17
AstaTech
50454-10/G
3-ACETYL-2H-CHROME
51593-70-5 97%
10g
$470 2023-09-17
Alichem
A449042049-5g
1-(2H-Chromen-3-yl)ethanone
51593-70-5 97%
5g
$192.00 2023-09-01
Alichem
A449042049-10g
1-(2H-Chromen-3-yl)ethanone
51593-70-5 97%
10g
$359.47 2023-09-01
Chemenu
CM162350-10g
1-(2H-chromen-3-yl)ethan-1-one
51593-70-5 97%
10g
$326 2021-06-17
TRC
H955430-500mg
1-(2H-Chromen-3-yl)ethanone
51593-70-5
500mg
$92.00 2023-05-18
TRC
H955430-1g
1-(2H-Chromen-3-yl)ethanone
51593-70-5
1g
$ 120.00 2022-06-04
TRC
H955430-5g
1-(2H-chromen-3-yl)ethanone
51593-70-5
5g
330.00 2021-08-04
Apollo Scientific
OR914081-1g
1-(2H-Chromen-3-yl)ethanone
51593-70-5 97%
1g
£175.00 2025-02-21

1-(2H-Chromen-3-yl)ethanone Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:51593-70-5)1-(2H-Chromen-3-yl)ethanone
Order Number:A912979
Stock Status:in Stock
Quantity:10g/5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 12:47
Price ($):303.0/197.0
Email:sales@amadischem.com

Additional information on 1-(2H-Chromen-3-yl)ethanone

Professional Introduction to Compound with CAS No. 51593-70-5 and Product Name: 1-(2H-Chromen-3-yl)ethanone

Compound with the CAS number 51593-70-5, chemically identified as 1-(2H-Chromen-3-yl)ethanone, represents a significant area of interest in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, belonging to the chromone scaffold, has garnered attention due to its structural versatility and potential biological activities. The chromone moiety is a well-documented pharmacophore, widely recognized for its role in various therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer properties. The presence of an acetyl group at the 1-position of the chromene ring introduces additional reactivity, making it a valuable intermediate in the synthesis of more complex molecules.

The structural framework of 1-(2H-Chromen-3-yl)ethanone is characterized by a benzopyranone core, which is a common structural motif in natural products and pharmacologically active compounds. This particular compound has been studied for its potential as a precursor in the development of novel drug candidates. The benzopyranone structure is known for its ability to interact with biological targets through hydrogen bonding and hydrophobic interactions, which are critical for drug-receptor binding affinity. Furthermore, the electron-deficient nature of the chromone ring enhances its reactivity, allowing for further functionalization via cross-coupling reactions, oxidation, or reduction processes.

In recent years, there has been a surge in research focusing on natural product-inspired scaffolds due to their proven efficacy and safety profiles. 1-(2H-Chromen-3-yl)ethanone fits well within this trend, as it can be derived from or mimic structures found in nature. For instance, derivatives of chromones have been isolated from various plants and have shown promising results in preclinical studies. The compound’s ability to undergo selective modifications makes it an attractive candidate for structure-activity relationship (SAR) studies, which are essential for optimizing drug candidates before moving into clinical trials.

One of the most compelling aspects of 1-(2H-Chromen-3-yl)ethanone is its potential application in the development of small-molecule inhibitors targeting specific enzymes or receptors involved in disease pathways. The chromone ring’s inherent bioactivity has been leveraged to create molecules that modulate enzyme activity, such as kinases and phosphodiesterases. For example, recent studies have highlighted the use of chromone derivatives as inhibitors of cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain management. The acetyl group in 1-(2H-Chromen-3-yl)ethanone provides a handle for further derivatization, allowing chemists to fine-tune the pharmacokinetic properties of potential drug candidates.

The synthesis of 1-(2H-Chromen-3-yl)ethanone can be achieved through several routes, each offering distinct advantages depending on the desired scale and purity requirements. A common approach involves the condensation of resorcinol with acetophenone under acidic conditions, followed by cyclization to form the chromone core. Alternatively, palladium-catalyzed cross-coupling reactions can be employed to introduce the acetyl group at the 1-position more selectively. These synthetic strategies align with modern green chemistry principles by minimizing waste and maximizing yield, making them suitable for industrial-scale production.

From a computational chemistry perspective, 1-(2H-Chromen-3-yl)ethanone has been subjected to molecular modeling studies to predict its binding interactions with biological targets. These simulations have provided insights into how the compound might interact with proteins or nucleic acids at an atomic level. For instance, virtual screening techniques have been used to identify potential binding sites on target proteins that could be modulated by 1-(2H-Chromen-3-yl)ethanone derivatives. Such computational approaches are becoming increasingly integral in drug discovery pipelines, as they can significantly reduce the time and cost associated with experimental screening.

The pharmacological profile of 1-(2H-Chromen-3-yl)ethanone has been explored in both in vitro and in vivo systems. In cell-based assays, derivatives of this compound have demonstrated inhibitory effects on various enzymes and receptors relevant to human health conditions such as cancer and neurodegenerative diseases. For example, studies have shown that certain chromone derivatives can induce apoptosis in cancer cell lines by disrupting mitochondrial function or inhibiting key signaling pathways involved in cell survival. Similarly, preclinical models have indicated potential therapeutic benefits against neuroinflammatory disorders by modulating microglial activation.

The versatility of 1-(2H-Chromen-3-yl)ethanone extends beyond its role as a standalone compound; it serves as a valuable building block for more complex molecules through medicinal chemistry interventions. Functional groups such as hydroxyls or amines can be introduced at strategic positions on the chromene ring or acetyl group to enhance solubility or improve metabolic stability. Additionally, heterocyclic substitutions can be explored to expand the compound’s spectrum of biological activities. These modifications are often guided by data from high-throughput screening (HTS) campaigns or literature precedents that highlight successful derivatization strategies for related scaffolds.

The regulatory landscape surrounding compounds like 1-(2H-Chromen-3-yl)ethanone is another critical consideration in pharmaceutical development. Ensuring compliance with Good Manufacturing Practices (GMP) and other regulatory guidelines is essential for advancing drug candidates through clinical trials and eventual market approval. Manufacturers must adhere to strict quality control measures during synthesis and purification processes to guarantee batch-to-batch consistency and safety profiles acceptable to regulatory agencies such as the U.S Food & Drug Administration (FDA). Collaborative efforts between chemists、biologists、and regulatory experts are necessary to navigate these requirements effectively.

In conclusion,1-(2H-Chromen-3-ylolethanone represents a promising candidate for further exploration in medicinal chemistry due to its structural features、biological potential、and synthetic accessibility。The compound’s chromene core offers numerous opportunities for functionalization,while its acetyl group provides additional reactivity。Recent advances in computational modeling、synthetic methodologies、and pharmacological evaluation continue to drive interest in this class of molecules。As research progresses,it is anticipated that derivatives of this compound will contribute significantly to our understanding of disease mechanisms and provide new therapeutic strategies for treating human health conditions。

Recommended suppliers
Amadis Chemical Company Limited
(CAS:51593-70-5)1-(2H-Chromen-3-yl)ethanone
A912979
Purity:99%/99%
Quantity:10g/5g
Price ($):303.0/197.0
Email